molecular formula C8H16O2 B2848887 [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol CAS No. 2247107-61-3

[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol

Cat. No.: B2848887
CAS No.: 2247107-61-3
M. Wt: 144.214
InChI Key: HQDKICWIYBCXTB-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol: is a chemical compound with the molecular formula C8H16O2. It is characterized by a cyclobutane ring, which is a four-membered carbon ring. Two of the carbon atoms in the ring are substituted with methyl groups (CH3), and the other two carbon atoms are substituted with hydroxymethyl groups (CH2OH) . This compound is a powder at room temperature and has a molecular weight of 144.21 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol typically involves the reaction of cyclobutane derivatives with formaldehyde under basic conditions. The hydroxymethyl groups are introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde to the cyclobutane ring .

Industrial Production Methods: it is likely that similar synthetic routes involving hydroxymethylation reactions are employed on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)3-8(4-7,5-9)6-10/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDKICWIYBCXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CO)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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